REACTION_CXSMILES
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C(NC(C)C)(C)C.C([Li])CCC.CN(P(N(C)C)(N(C)C)=[O:17])C.[F:24][C:25]1[CH:32]=[C:31]([CH3:33])[CH:30]=[CH:29][C:26]=1[C:27]#[N:28].C1[CH2:38][O:37]CC1>>[C:27]([C:26]1[CH:29]=[CH:30][C:31]([CH2:33][C:38]([OH:37])=[O:17])=[CH:32][C:25]=1[F:24])#[N:28]
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Name
|
|
Quantity
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16.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
65.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C=CC(=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 2 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to −78° C. again
|
Type
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CUSTOM
|
Details
|
CO2 was bubbled through the solution for 20 min
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Duration
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20 min
|
Type
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TEMPERATURE
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Details
|
the mixture was warmed slowly to 0° C
|
Type
|
ADDITION
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Details
|
Then 1 N HCl was added until pH=2
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
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Type
|
WASH
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Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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C(#N)C1=C(C=C(C=C1)CC(=O)O)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |